N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2,5-DIMETHYLPHENYL)AMINE
Overview
Description
“2-bromo-4,5-dimethoxybenzyl” is a brominated compound that is used in the synthesis of drugs . It’s an electrophilic brominating agent . “2,5-dimethylphenyl” is a type of aromatic compound with two methyl groups attached to the phenyl ring .
Synthesis Analysis
The synthesis of these types of compounds often involves bromination reactions . For example, “2-bromo-4,5-dimethoxybenzyl” can be used in the synthesis of aryllithiums, organoiron compounds, and chromenes .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the molecular formula of “2-bromo-4,5-dimethoxybenzyl bromide” is C9H10Br2O2 .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, “2,4-Dimethoxybenzylamine” is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “2-Bromo-4,5-dimethoxybenzyl alcohol” has a melting point of 95.0°C to 100.0°C and is insoluble in water .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-5-6-12(2)15(7-11)19-10-13-8-16(20-3)17(21-4)9-14(13)18/h5-9,19H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJPYCRXVRBJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=C(C=C2Br)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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